molecular formula C21H23N3O4S B2999831 2-(3,4-Dimethoxyphenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1448134-58-4

2-(3,4-Dimethoxyphenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2999831
CAS No.: 1448134-58-4
M. Wt: 413.49
InChI Key: HHLNECYYTPJEPJ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a piperidine core with a 1,3,4-oxadiazole ring substituted at the 5-position with a thiophen-3-yl group. Such structures are often explored for their pharmacological properties, including antimicrobial, anticancer, or enzyme-inhibitory activities, though specific data for this compound remain sparse in publicly available literature .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-26-17-4-3-14(11-18(17)27-2)12-19(25)24-8-5-15(6-9-24)20-22-23-21(28-20)16-7-10-29-13-16/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLNECYYTPJEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel derivative that combines various heterocyclic structures known for their biological activities. This article explores its biological activity, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure incorporates a dimethoxyphenyl group and a thiophen-3-yl moiety linked to a piperidine ring via an oxadiazole unit. The molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 370.47 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: MCF-7 Cell Line

In an investigation involving the MCF-7 breast cancer cell line, derivatives of oxadiazoles demonstrated significant cytotoxicity. Specifically, one study reported an increase in p53 expression and caspase-3 cleavage, indicating activation of apoptotic pathways at concentrations as low as 10 μM .

CompoundIC50 (μM)Mechanism of Action
Oxadiazole Derivative10.38Induction of apoptosis via p53 pathway
Tamoxifen AnalogVariesEstrogen receptor modulation

Antimicrobial Activity

The compound's oxadiazole core has been associated with various antimicrobial activities. A review noted that many oxadiazole derivatives exhibit significant antibacterial and antifungal properties against a range of pathogens.

In Vitro Studies

In vitro testing revealed that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)Activity
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. Compounds with oxadiazole structures have been explored for their anti-inflammatory effects.

Mechanistic Insights

Research has indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A specific study found that these compounds reduced inflammation markers in animal models, suggesting their potential for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Compound A :

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structure : Contains a 1,2,4-triazole core instead of oxadiazole, with fluorophenyl and sulfonylphenyl substituents.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole precursors .
  • Fluorine substituents may improve metabolic stability but reduce lipophilicity relative to the dimethoxyphenyl group.
Compound B :

2-(2,4-Dichlorophenyl)-3-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

  • Structure: Features a thiadiazole-thiazolidinone framework with chlorophenyl and methoxyphenyl groups.
  • Chlorine atoms increase electronegativity, possibly enhancing halogen bonding but reducing solubility .

Comparative Analysis Table

Feature Target Compound Compound A Compound B
Core Heterocycle 1,3,4-Oxadiazole + piperidine 1,2,4-Triazole Thiadiazole + thiazolidinone
Substituents Thiophen-3-yl, 3,4-dimethoxyphenyl 2,4-Difluorophenyl, phenylsulfonyl 2,4-Dichlorophenyl, 4-methoxyphenyl
Polarity Moderate (methoxy groups) High (sulfonyl group) Moderate (chlorine, methoxy)
Lipophilicity High (dimethoxyphenyl) Moderate (fluorine reduces lipophilicity) Low (chlorine increases polarity)
Synthetic Route Likely involves SN2 coupling (inferred) Sodium ethoxide-mediated alkylation Multi-step cyclization

Research Findings and Implications

  • Bioactivity Trends: Oxadiazoles (target compound) are known for electron-deficient aromatic systems, favoring interactions with enzymes or receptors via π-π stacking. This contrasts with triazoles (Compound A), which may exhibit stronger hydrogen-bonding due to sulfonyl groups . Thiophene substituents (target compound) could enhance charge-transfer interactions compared to fluorine or chlorine in analogs .
  • Pharmacokinetic Properties: The dimethoxyphenyl group in the target compound may improve membrane permeability but could increase CYP450-mediated metabolism relative to halogenated analogs.

Q & A

Q. Yield optimization strategies :

  • Use catalytic Pd(OAc)₂/Xantphos for efficient coupling reactions (reduces side products) .
  • Monitor reaction progress via TLC or HPLC to minimize over-reaction.
  • Pre-activate intermediates (e.g., Boc-protected piperidine) to enhance reactivity .

Basic: Which spectroscopic and computational methods are most reliable for structural characterization?

Answer:

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy groups (δ ~3.8–4.0 ppm), thiophene protons (δ ~7.2–7.5 ppm), and oxadiazole-linked piperidine (δ ~3.0–4.5 ppm). Compare with simulated spectra from DFT calculations (e.g., Gaussian) .
  • Mass spectrometry : HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and resolve the structure (space group, unit cell parameters) .

Q. Computational validation :

  • Calculate physicochemical properties (logP, topological polar surface area) using ChemAxon or Molinspiration to cross-verify experimental data .

Advanced: How can the solubility and bioavailability of this compound be improved for in vivo studies?

Answer:
Solubility enhancement :

  • Salt formation : React with HCl or sodium acetate to generate water-soluble salts.
  • Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for intraperitoneal administration .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve aqueous dispersion .

Q. Bioavailability strategies :

  • Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring via post-synthetic modification, balancing logP (target ~2–3) .
  • Conduct in silico ADMET prediction (e.g., SwissADME) to optimize metabolic stability .

Advanced: What in vitro assays are suitable for evaluating its potential anticancer activity?

Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include cisplatin as a positive control .
  • Mechanistic studies :
    • Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry.
    • Cell cycle arrest : PI staining and cell cycle phase analysis (G1/S/G2-M) .
  • Target identification : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR, VEGFR) or tubulin, validated by Western blot (e.g., p-ERK downregulation) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Root causes :

  • Variability in assay conditions (e.g., serum concentration, incubation time).
  • Impurity profiles (e.g., unreacted starting materials).

Q. Resolution strategies :

  • Standardize protocols: Follow OECD guidelines for cell-based assays (fixed serum concentration, 48–72 hr incubation) .
  • Purity verification: Use HPLC-MS (≥95% purity threshold) and quantify residual solvents (ICH Q3C compliance) .
  • Reproduce results in orthogonal assays (e.g., SRB assay vs. MTT) to confirm activity trends .

Advanced: What computational approaches are effective for predicting its interaction with biological targets?

Answer:

  • Molecular docking : Use Schrödinger Maestro to model binding to ATP-binding pockets (e.g., PI3Kγ). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR modeling : Build regression models (e.g., Random Forest) using descriptors like molar refractivity, H-bond acceptors, and polar surface area to predict activity .
  • Pharmacophore mapping : Identify essential features (e.g., oxadiazole as a hydrogen bond acceptor, methoxy groups for lipophilicity) using LigandScout .

Advanced: How can structural analogs be designed to enhance selectivity against off-target receptors?

Answer:
Design principles :

  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to modulate electronic properties .
  • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) on the dimethoxyphenyl ring to block off-target binding .

Q. Screening workflow :

Synthesize a focused library (10–20 analogs) via parallel synthesis.

Test selectivity via kinase profiling (Eurofins KinaseProfiler™) .

Optimize using Free-Wilson analysis to correlate substituents with selectivity indices.

Advanced: What are the key challenges in scaling up synthesis for preclinical trials?

Answer:
Challenges :

  • Exothermic reactions : Oxadiazole formation requires controlled temperature (<0°C) to prevent decomposition.
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or continuous flow systems .

Q. Scale-up solutions :

  • Use microwave-assisted synthesis for rapid and uniform heating during coupling steps .
  • Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring .

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